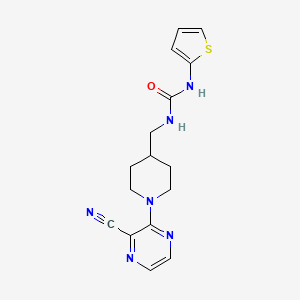

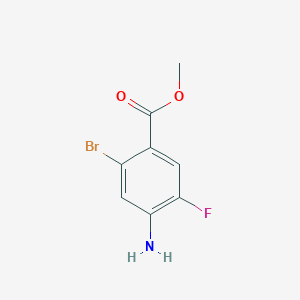

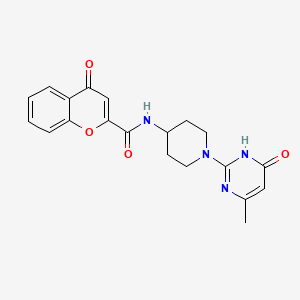

![molecular formula C22H11ClF3N3 B2922318 1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-81-2](/img/structure/B2922318.png)

1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, also known as CPQ, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound belongs to the class of pyrazoloquinolines and has been found to exhibit promising pharmacological properties.

Aplicaciones Científicas De Investigación

Molecular Sensors and Fluorophores

Molecular Sensing : The chromophore 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, a related structure, has been identified as a versatile component for constructing brightly fluorescent molecular sensors. These sensors are applicable in metal ion recognition due to their strong analyte-induced fluorescence enhancement and bright ratiometric dual emission (Rurack et al., 2002).

Fluorescent Dyes and Solvatochromism : Certain derivatives of pyrazoloquinoline show potential as luminescent or electroluminescent dyes. They exhibit light emission in the green-yellow range of the visible spectrum depending on solvent polarity, indicating their usefulness in various optical applications (Danel et al., 2010).

Optical Properties and Quantum Chemical Studies

- Optical Absorption : A study on derivatives of 1,3-diphenyl-1H-Pyrazolo[3,4-b]quinoline including experimental investigations and quantum chemical calculations revealed insights into absorption spectra. These findings are vital for understanding the photophysical properties of such compounds, which could be relevant to the compound (Całus et al., 2006).

Electrochemical and Photophysical Properties

- Influence of Fluorine : Research on fluorine-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivatives shows that fluorine atoms modify properties like fluorescence quantum efficiency, absorption band position, and basicity. This is crucial for tuning the photophysical and electrochemical properties of these compounds (Szlachcic & Uchacz, 2018).

Corrosion Inhibition

- Corrosion Inhibitors : Quinoxaline derivatives, which share structural similarities with the compound , have been studied for their corrosion inhibition properties. These compounds were found effective in protecting mild steel in acidic medium, indicating potential industrial applications (Saraswat & Yadav, 2020).

Mecanismo De Acción

Target of Action

It is known that quinoline and indole derivatives, which share structural similarities with the compound, often bind with high affinity to multiple receptors . These receptors are typically involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

It is known that indole derivatives, which share structural similarities with the compound, can affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

It can be inferred from related compounds that it likely has a broad range of biological activities, potentially including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H11ClF3N3/c23-13-3-7-16(8-4-13)29-22-17-9-15(25)10-19(26)21(17)27-11-18(22)20(28-29)12-1-5-14(24)6-2-12/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFETZQWCIWAGBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H11ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2922237.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2922244.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2922248.png)

![Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2922258.png)